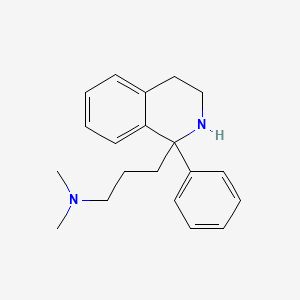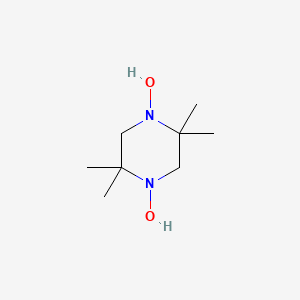
Z-Ala-Betana
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ala-Betana, also known as benzyloxycarbonylalanine 2-naphthylamide, is a synthetic compound with the molecular formula C21H20N2O3 and a molecular weight of 348.4 g/mol . This compound is a derivative of alanine, an amino acid, and is often used in biochemical research and industrial applications.
Méthodes De Préparation
The synthesis of Z-Ala-Betana typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected alanine with 2-naphthylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Z-Ala-Betana undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Z-Ala-Betana has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a substrate in enzymatic studies.
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions.
Mécanisme D'action
The mechanism of action of Z-Ala-Betana involves its interaction with specific enzymes and proteins. The compound acts as a substrate for certain proteases, which cleave the amide bond to release the active components. This interaction can inhibit the activity of the target enzyme, making this compound a valuable tool in the study of enzyme function and inhibition .
Comparaison Avec Des Composés Similaires
Z-Ala-Betana can be compared with other similar compounds, such as:
Z-Ala-Prolinal: Another derivative of alanine, used in similar biochemical applications.
Z-Ala-4m-Betana: A modified version of this compound with a methyl group substitution.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with certain enzymes and proteins, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C21H20N2O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H20N2O3/c1-15(22-21(25)26-14-16-7-3-2-4-8-16)20(24)23-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,25)(H,23,24)/t15-/m0/s1 |
Clé InChI |
PTRXMEBOWZBSJT-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


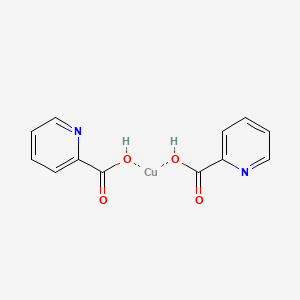
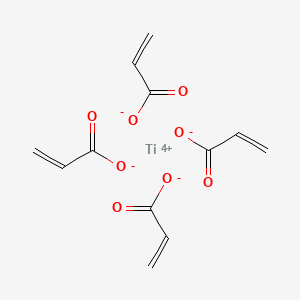
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
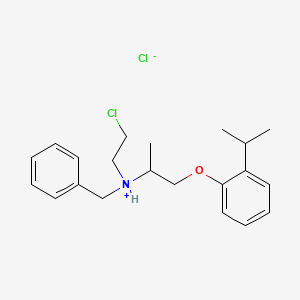




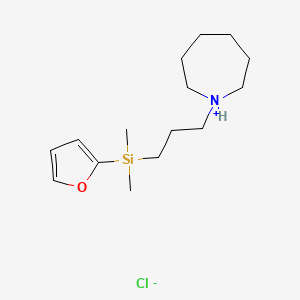
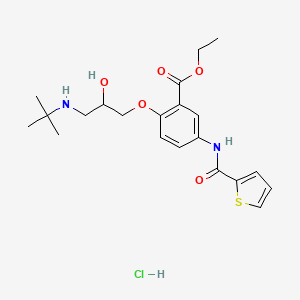

![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
